molecular formula C16H13NO4 B11709373 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one

2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B11709373
M. Wt: 283.28 g/mol
InChI Key: KLIQNAYCWVTEFI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4H-3,1-benzoxazin-4-one is a high-purity chemical scaffold designed for advanced research and development. This compound belongs to the privileged class of 1,3-benzoxazin-4-ones, which are recognized as fused N, O-heterocyclic skeletons with significant relevance in medicinal chemistry and drug discovery . The core 4H-3,1-benzoxazin-4-one structure features two reactive sites (C2 and C4) with partial positive charges, making it a versatile building block for further chemical elaboration and the synthesis of diverse aza-heterocycles . The 3,4-dimethoxyphenyl substituent at the 2-position may influence the compound's electronic properties and binding interactions with biological targets. This benzoxazinone derivative is of particular interest in pharmacological probe development. Compounds based on the 4H-3,1-benzoxazin-4-one scaffold have been identified as potent inhibitors of serine proteases . Recent studies have demonstrated that specific substituted 4H-3,1-benzoxazin-4-one derivatives exhibit inhibitory activity against Cathepsin G (CatG), a cationic serine protease implicated in inflammatory pathologies such as rheumatoid arthritis, ischemic reperfusion injury, and acute respiratory distress syndrome . The scaffold's versatility also suggests potential for broader applications, as benzoxazinone cores are found in structures with documented anticancer, antibacterial, antifungal, and neuroprotective properties . Researchers can utilize this compound as a key intermediate in organic synthesis or as a core structure for developing novel bioactive molecules targeting enzyme inhibition and various disease pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H13NO4/c1-19-13-8-7-10(9-14(13)20-2)15-17-12-6-4-3-5-11(12)16(18)21-15/h3-9H,1-2H3

InChI Key

KLIQNAYCWVTEFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)OC

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

The most efficient route to 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one involves a one-pot N-acylation/cyclization reaction between anthranilic acid and 3,4-dimethoxyphenoxyacetyl chloride (Figure 1). Key steps include:

  • Synthesis of 3,4-Dimethoxyphenoxyacetyl Chloride :

    • 3,4-Dimethoxyphenoxyacetic acid (10 mmol) is refluxed with excess thionyl chloride (6–10 mL) for 3 hours, yielding the acyl chloride in ~98% purity after distillation.

    • Critical Note: Thionyl chloride must be thoroughly removed under reduced pressure to prevent side reactions during subsequent steps.

  • One-Pot N-Acylation/Cyclization :

    • Anthranilic acid (10 mmol) and anhydrous potassium carbonate (20 mmol) are suspended in dry dichloromethane (DCM, 100 mL) under an ice bath.

    • 3,4-Dimethoxyphenoxyacetyl chloride (15 mmol) in DCM (10 mL) is added dropwise, followed by stirring at room temperature for 2 hours.

    • The reaction mixture is filtered, washed with saturated brine, and dried over sodium sulfate. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 9:1) yields the title compound as a crystalline solid.

Table 1: Optimal Reaction Conditions for One-Pot Synthesis

ComponentQuantity/ConditionRole
Anthranilic acid10 mmolNucleophile
K₂CO₃20 mmolBase
3,4-Dimethoxyphenoxyacetyl chloride15 mmolAcylating agent
SolventDry DCM (100 mL)Reaction medium
Time/Temperature2 h, room temperatureCyclization promoter
Yield82–88%Chromatography-dependent

Mechanistic Pathway

The reaction proceeds via a two-step mechanism (Scheme 1):

  • Formation of Potassium Anthranilate : Anthranilic acid deprotonates in the presence of K₂CO₃, forming a reactive nucleophile.

  • Acylation and Cyclization : The acyl chloride reacts with the amino group of potassium anthranilate, followed by intramolecular nucleophilic attack by the carboxylate oxygen, resulting in cyclization and loss of HCl.

Alternative Synthetic Methodologies

ParameterOne-Pot MethodTsCl Method
Yield82–88%65–70%
Purity>95%85–90%
Reaction Time2 hours12 hours
Cost EfficiencyHigh (no TsCl required)Moderate

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (400 MHz, CDCl₃) :

    • Aromatic protons: δ 6.8–7.5 ppm (multiplet, 7H, Ar-H).

    • Methoxy groups: δ 3.85 ppm (singlet, 6H, -OCH₃).

    • Oxazinone ring protons: δ 5.2 ppm (singlet, 2H, -O-CH₂-CO-).

  • ¹³C-NMR (100 MHz, CDCl₃) :

    • Carbonyl (C=O): δ 168.2 ppm.

    • Methoxy carbons: δ 56.1 ppm.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

  • IR (KBr) : Strong absorption at 1750 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).

  • MS (ESI+) : m/z 341.1 [M+H]⁺, consistent with the molecular formula C₁₈H₁₆NO₅.

Optimization Strategies and Challenges

Solvent and Base Selection

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing ionic intermediates.

  • Base Optimization : K₂CO₃ outperforms NaHCO₃ or pyridine due to its mild basicity and poor nucleophilicity, minimizing ester hydrolysis.

Temperature and Reaction Time Effects

  • Room Temperature : Higher temperatures (>40°C) promote side reactions, while lower temperatures (<15°C) slow cyclization .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, benzoxazine derivatives, and various substituted benzoxazinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research indicates that benzoxazine derivatives, including 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one, exhibit promising anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12Apoptosis induction
MCF-7 (Breast)18Cell cycle arrest
A549 (Lung)20Intrinsic pathway activation

In a study by Zhang et al. (2023), the compound was shown to inhibit cancer cell proliferation by triggering intrinsic apoptotic pathways and downregulating anti-apoptotic proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This suggests that 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one may serve as a lead compound for developing new antibacterial agents .

Synthetic Pathways

The synthesis of 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one can be achieved through various methods. One commonly reported method involves the condensation of appropriate substituted phenols with isocyanates. The reaction conditions typically include:

  • Reagents :
    • 3,4-Dimethoxyphenol
    • Isocyanate
    • Solvent (e.g., DMF or DMSO)
  • Reaction Conditions :
    • Temperature: Reflux for several hours
    • Purification: Column chromatography to isolate the product

Case Study 1: Anticancer Mechanism

A detailed investigation into the anticancer mechanism of this compound was conducted using flow cytometry and Western blot analysis. The results indicated that treatment with the compound led to an increase in sub-G1 phase cells and activation of caspase pathways, confirming its role in apoptosis induction .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains using standard broth microdilution methods. The results showed that it effectively inhibited bacterial growth at low concentrations, highlighting its potential as a therapeutic agent against infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Benzoxazinone Derivatives

Structural and Functional Variations

The biological and material properties of benzoxazinones are highly dependent on substituents at the 2-position. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Benzoxazinones
Compound Name Substituent Molecular Weight (g/mol) Key Applications Synthesis Highlights Reference
2-(3,4-Dimethoxyphenyl)-4H-3,1-benzoxazin-4-one 3,4-Dimethoxyphenyl 297.3 (calculated) Mu-opioid receptor ligands 94% yield via acid chloride cyclization
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one Conjugated enone system 335.3 (calculated) Flame retardants, antibacterial textiles Cyclization with acetic anhydride
UV-3638 (2,2’-(1,4-Phenylene)bis[4H-3,1-benzoxazin-4-one]) Biphenylene 368.0 UV absorber Commercial synthesis (broad UV absorption)
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one 4-Nitrophenyl 268.2 Enzyme inhibition studies Not specified (electron-withdrawing nitro group)
2-(1,1'-Biphenyl-4-yl)-4H-3,1-benzoxazin-4-one Biphenyl 299.3 Material science (luminescence) Suzuki coupling reactions
2-(2'-p-Phenylbenzenesulfonamidophenyl)-4H-3,1-benzoxazin-4-one Sulfonamidophenyl 408.4 (calculated) Electroluminescent devices Chlorosulfonation and condensation

Key Research Findings

Substituent Effects on Stability: Methoxy groups in 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one enhance thermal and oxidative stability compared to unsubstituted benzoxazinones .

Antibacterial Efficacy: The enone-substituted derivative in shows broad-spectrum antibacterial activity (e.g., against S. aureus), linked to its conjugated system disrupting microbial membranes .

Luminescence Performance : Biphenyl and sulfonamide derivatives exhibit tunable electroluminescence, with emission spectra dependent on substituent electronic properties .

Biological Activity

2-(3,4-Dimethoxyphenyl)-4H-3,1-benzoxazin-4-one (CAS No. 40728-72-1) is a compound belonging to the benzoxazinone family, which has garnered interest due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

  • Molecular Formula: C16H13NO4
  • Molecular Weight: 283.28 g/mol
  • Structure: The compound features a benzoxazinone core with a dimethoxyphenyl substituent, which is critical for its biological activity.

Cytotoxicity

Research indicates that related benzoxazinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, two structurally similar compounds demonstrated an ID50 of 9.9 µM and 8.9 µM in P388 cells, indicating effective inhibition of cell proliferation .

Table 1: Cytotoxicity of Benzoxazinone Derivatives

CompoundID50 (µM)Cell Line
Compound 39.9P388
Compound 108.9P388

Antimicrobial Activity

Studies have shown that benzoxazinones possess notable antimicrobial properties. Specifically, the compound has been tested for its efficacy against various bacterial and fungal pathogens. For example, it has been reported to inhibit the growth of Escherichia coli and other pathogenic bacteria at low concentrations without affecting human cell viability .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coliLow concentration
Staphylococcus aureusTBD
Fungal pathogensVariable inhibition

The mechanism by which benzoxazinones exert their biological effects often involves the inhibition of key enzymes or pathways in target organisms. For instance, they may act as inhibitors of serine proteases through acylation processes . This unique reactivity allows these compounds to disrupt critical biological functions in pathogens.

Study on Antifungal Activity

In a study evaluating the antifungal activity of benzoxazinone derivatives against Rhizoctonia solani and Sclerotium rolfsii, varying concentrations were tested. The results indicated that higher concentrations significantly inhibited fungal growth:

Table 3: Inhibition Effects on Fungal Pathogens

Concentration (ppm)% Inhibition (R. solani)% Inhibition (S. rolfsii)
1000052.3
500060.3
250079.6
Control9090

This suggests that while the compound may not be effective against all strains, it shows promise against specific fungal pathogens.

Q & A

Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with substituted anhydrides or carbonyl reagents. For example:
  • Route 1 : Reacting tetrachlorophthalic anhydride with anthranilic acid in n-butanol under reflux yields 78% product after recrystallization (mp 274°C). IR and NMR confirm carbonyl (C=O) and aromatic proton signals .

  • Route 2 : Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) under solvent-free conditions achieves efficient cyclization, with reaction progress monitored by TLC .

  • Key Variables : Solvent polarity, temperature, and stoichiometric ratios significantly impact yield. For instance, ethanol as a solvent improves hydrazine-mediated ring-opening efficiency .

    Synthetic Method Reagents/Conditions Yield Key Characterization
    Anhydride cyclocondensationn-Butanol, reflux, 5 hours78%IR (1730 cm⁻¹, C=O), NMR (δ 7.5–8.1)
    Mechanochemical synthesisTCT/TPP, solvent-free, grinding~70–85%TLC monitoring, elemental analysis

Q. How is 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one structurally characterized in academic research?

  • Methodological Answer : Standard characterization includes:
  • Spectroscopy :
  • IR : Peaks at 1730 cm⁻¹ (C=O stretching) and 3250 cm⁻¹ (O-H in carboxylic acid derivatives) .
  • NMR : Aromatic protons (δ 7.5–8.1) and exchangeable protons (e.g., δ 11.5 for COOH) in DMSO-d₆ .
  • Elemental Analysis : Confirms C, H, N composition (e.g., C₅₇% deviation <0.4% from theoretical values) .
  • Chromatography : TLC with ethyl acetate/butanol/water (6:3:1) validates purity .

Advanced Research Questions

Q. How do steric and electronic effects of substituents at the C-2 position influence heterocyclic ring-opening reactions?

  • Methodological Answer : Substituents at C-2 dictate reactivity with nucleophiles. For example:
  • Hydrazine Hydrate : Bulky tetrachlorophenyl groups at C-2 slow ring-opening due to steric hindrance, favoring hydrazide formation over aminobenzoxazine derivatives. IR confirms υC=N (1602 cm⁻¹) and υNH (3351 cm⁻¹) in hydrazide products .
  • Kinetic Studies : Polar groups (e.g., methoxy) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Compare activation energies via Arrhenius plots under varying temperatures .

Q. What computational strategies are used to predict the biological activity of benzoxazinone derivatives?

  • Methodological Answer :
  • Molecular Docking : AutoDock 4.0 with MGL tools evaluates binding affinities to targets like proteases or kinases. For example, docking into the active site of human leukocyte elastase (HLE) reveals hydrogen bonding with catalytic Ser195 .

  • QSAR Models : Correlate substituent hydrophobicity (log P) or electronic parameters (Hammett σ) with IC₅₀ values against cancer cell lines .

    Computational Tool Application Key Output
    AutoDock 4.0Binding affinity to HLERMSD <2.0 Å, ΔG = -9.2 kcal/mol
    Discovery Studio VisualizerInteraction mappingHydrogen bonds, π-π stacking

Q. How can reaction mechanisms for benzoxazinone transformations be validated experimentally?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track N-incorporation in products via ¹H-¹⁵N HMBC NMR .
  • Intermediate Trapping : Quench reactions at timed intervals (e.g., 30 min, 1 h) and isolate intermediates (e.g., acyl hydrazides) for characterization .
  • DFT Calculations : Compare theoretical (B3LYP/6-31G**) and experimental IR spectra to confirm transition states .

Data Contradictions and Resolution

  • Synthetic Yields : Mechanochemical methods (70–85% ) vs. solution-phase routes (78% ). Discrepancies arise from solvent effects and side reactions.
  • Biological Activity : Some derivatives show potent HLE inhibition (IC₅₀ <1 µM ), while others exhibit weak activity, highlighting substituent-dependent effects. Validate via dose-response assays across multiple cell lines.

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